molecular formula C7H14N2O3 B13750321 Carbamic acid, ethylnitroso-, butyl ester CAS No. 55602-37-4

Carbamic acid, ethylnitroso-, butyl ester

Cat. No.: B13750321
CAS No.: 55602-37-4
M. Wt: 174.20 g/mol
InChI Key: ZTLADCZOZNSKIC-UHFFFAOYSA-N
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Description

Carbamic acid, ethylnitroso-, butyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, ethylnitroso-, butyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester. For example, butyl acetate can be synthesized from acetic acid and 1-butanol under similar conditions .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of large-scale reactors and continuous flow processes. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The process may also involve the removal of water to drive the reaction to completion and increase yield .

Mechanism of Action

The mechanism of action of carbamic acid, ethylnitroso-, butyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Carbamic acid, ethylnitroso-, butyl ester can be compared with other esters such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity. The unique structure of this compound makes it particularly interesting for specialized research and industrial applications.

Properties

CAS No.

55602-37-4

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

butyl N-ethyl-N-nitrosocarbamate

InChI

InChI=1S/C7H14N2O3/c1-3-5-6-12-7(10)9(4-2)8-11/h3-6H2,1-2H3

InChI Key

ZTLADCZOZNSKIC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(CC)N=O

Origin of Product

United States

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